molecular formula C11H14BrN3O2S2 B4615245 5-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYL-2-THIOPHENESULFONAMIDE

5-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYL-2-THIOPHENESULFONAMIDE

Cat. No.: B4615245
M. Wt: 364.3 g/mol
InChI Key: YGLJIEXZUXBVLH-UHFFFAOYSA-N
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Description

5-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYL-2-THIOPHENESULFONAMIDE is a complex organic compound that features a bromine atom, a pyrazole ring, and a thiophene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYL-2-THIOPHENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYL-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Mechanism of Action

The mechanism of action of 5-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYL-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    1-ETHYL-1H-PYRAZOL-5-YL METHYL SULFONAMIDE: Similar structure but lacks the bromine atom.

    5-BROMO-2-THIOPHENESULFONAMIDE: Similar structure but lacks the pyrazole ring.

    N-METHYL-2-THIOPHENESULFONAMIDE: Similar structure but lacks the bromine atom and pyrazole ring.

Uniqueness

5-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYL-2-THIOPHENESULFONAMIDE is unique due to the combination of the bromine atom, pyrazole ring, and thiophene sulfonamide group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

IUPAC Name

5-bromo-N-[(2-ethylpyrazol-3-yl)methyl]-N-methylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O2S2/c1-3-15-9(6-7-13-15)8-14(2)19(16,17)11-5-4-10(12)18-11/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLJIEXZUXBVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CN(C)S(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYL-2-THIOPHENESULFONAMIDE
Reactant of Route 2
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5-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYL-2-THIOPHENESULFONAMIDE
Reactant of Route 3
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5-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYL-2-THIOPHENESULFONAMIDE
Reactant of Route 4
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5-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYL-2-THIOPHENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
5-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYL-2-THIOPHENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
5-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYL-2-THIOPHENESULFONAMIDE

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